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Decahydroazulene

Cat. No.: B1174293
CAS No.: 16189-46-1
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Description

Decahydroazulene represents a fundamental saturated bicyclic ring system of significant interest in organic synthesis and medicinal chemistry. This scaffold serves as a core structural motif in a wide range of complex molecules. It forms the foundational core of various sesquiterpenoid natural products, such as the guaianes, where it is typically substituted with multiple methyl and isopropyl groups . The this compound structure is a key intermediate in sophisticated synthetic routes, exemplified by its use in the construction of the trans-decaline ring system via intramolecular Diels–Alder cycloadditions and in the total synthesis of Ganoderma meroterpenoids . In pharmacological research, derivatives based on this scaffold have demonstrated biological activity. For instance, certain compounds featuring the azulene moiety, which is the unsaturated analogue, have been investigated for their S1P receptor binding affinity, indicating potential for immunomodulatory and autoimmune disease therapy . Other related azulene derivatives, such as guaiazulene (1,4-dimethyl-7-isopropylazulene), are noted for their investigated analytical properties and are classified as sesquiterpenoids . Researchers value this compound as a versatile building block for developing novel compounds and for use in method development, including catalytic reactions like ring-opening and hydrogen spillover studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O10 B1174293 Decahydroazulene CAS No. 16189-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQFZXHKPCJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936609
Record name Bicyclo[5.3.0]decane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-80-3, 16189-46-1
Record name Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[5.3.0]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Decahydroazulene and Its Derivatives

Total Synthesis Approaches Targeting Decahydroazulene Frameworks

The construction of the this compound skeleton is a key challenge in the total synthesis of many biologically active natural products. researchgate.netnih.govresearchmap.jpresearchgate.net Synthetic chemists have devised numerous strategies to assemble this bicyclic system, often employing reactions that allow for high levels of stereocontrol. These approaches are critical for accessing complex targets such as hinesol (B1673248) and β-vetivone, which possess the this compound core. jst.go.jp The development of these methods highlights the continuous evolution of organic synthesis, providing powerful tools for the creation of intricate molecular architectures. uni-tuebingen.deelsevier.com

Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been extensively applied to the synthesis of decahydroazulenes. researchgate.netresearchgate.net These reactions, by forming multiple carbon-carbon bonds in a single step, offer an efficient and often stereocontrolled route to the bicyclic framework. Both intramolecular and intermolecular variants have been successfully employed, showcasing the versatility of this approach.

The intramolecular Diels-Alder (IMDA) reaction is a classic and highly effective strategy for the synthesis of polycyclic systems, including decahydroazulenes. elsevier.com This reaction involves a molecule containing both a diene and a dienophile, which undergo a [4+2] cycloaddition to form a bicyclic product. The stereochemical outcome of the reaction is often predictable, governed by the geometry of the tether connecting the diene and dienophile. youtube.com This method has been utilized in the synthesis of various complex molecules, demonstrating its power in constructing fused ring systems. beilstein-journals.org

A notable application of the IMDA reaction is in the synthesis of functionalized spiro[4.5]decanes, which can be precursors to this compound derivatives. jst.go.jp The reaction's ability to set multiple stereocenters in a single step makes it a highly convergent and attractive approach in total synthesis.

Reaction TypeKey FeaturesResulting Framework
Intramolecular Diels-AlderForms two rings in one step; high stereocontrol. youtube.comBicyclic and polycyclic systems. beilstein-journals.org
Ugi/IMDA TandemCombines a multicomponent reaction with a cycloaddition. beilstein-journals.orgFuroisoindoles and related heterocycles. beilstein-journals.org

The scope of cycloaddition reactions has been significantly expanded through the use of transition metal catalysts. acsgcipr.orgpku.edu.cn These catalysts can facilitate cycloadditions that are thermally forbidden or proceed with low efficiency, and they can also control the regioselectivity and stereoselectivity of the reaction. acsgcipr.org Various metals, including rhodium, gold, and nickel, have been employed to catalyze cycloadditions leading to seven-membered rings, a key feature of the this compound skeleton. pku.edu.cnacs.orgtdx.cat

Rhodium(I) catalysts, for example, have been used in intermolecular (5+2) cycloadditions of vinylcyclopropanes and allenes to construct the this compound framework. acs.org Gold(I) catalysts have also proven effective in cycloaddition processes for the synthesis of englerin A analogues, which contain an oxygen-bridged this compound core. researchgate.netresearchgate.net These metal-catalyzed methods provide access to a wide range of substituted decahydroazulenes that would be difficult to obtain through other means. nih.gov

Catalyst TypeReactionApplication
Rhodium(I)(5+2) CycloadditionSynthesis of this compound derivatives. acs.org
Gold(I)CycloadditionSynthesis of englerin A analogues. researchgate.netresearchgate.net
Nickel(0)[4+4] CycloadditionSynthesis of eight-membered rings. pku.edu.cn
Intramolecular Diels-Alder Reactions

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions in which the product of one step becomes the substrate for the next. rsc.orgwikipedia.orgnumberanalytics.com These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, without the need to isolate intermediates. 20.210.105researchgate.net This approach is particularly valuable in the synthesis of natural products, where building molecular complexity rapidly is a major goal. rsc.org

The intramolecular aldol (B89426) condensation is a powerful ring-forming reaction that has been employed in the synthesis of this compound derivatives. organicchemistrytutor.comopenstax.orgchemistrysteps.comlibretexts.org This reaction involves the cyclization of a dicarbonyl compound to form a cyclic α,β-unsaturated ketone or aldehyde. organicchemistrytutor.comopenstax.org The regioselectivity of the reaction is often controlled by the stability of the resulting ring, with five- and six-membered rings being favored. openstax.orglibretexts.org

In the context of this compound synthesis, an appropriately substituted diketone can undergo an intramolecular aldol condensation to form the fused five- and seven-membered ring system. uni-tuebingen.de This strategy has been used to construct key intermediates in the total synthesis of various natural products. jwu.ac.jp

Starting MaterialKey TransformationProduct
1,6-DiketoneIntramolecular Aldol CondensationThis compound precursor
Dicarbonyl CompoundBase-catalyzed cyclizationCyclic α,β-unsaturated ketone

Transannular reactions are intramolecular reactions that occur across a medium-sized ring, forming a new bond between non-adjacent atoms. ehu.es These reactions are particularly useful for the synthesis of bicyclic systems, including the this compound framework. The conformation of the medium-sized ring often pre-organizes the reacting centers, leading to high stereoselectivity in the bond-forming step. ehu.es

A prominent example is the transannular Morita-Baylis-Hillman reaction, which has been used to construct the bicyclo[5.3.0]decane core of several guaiane (B1240927) sesquiterpenoids. mdpi.com This reaction, catalyzed by chiral phosphines, can be performed enantioselectively, providing access to optically active this compound derivatives. mdpi.com Other transannular processes, such as Prins-type cyclizations, have also been employed to generate the this compound skeleton. thieme-connect.de

Reaction TypeKey FeaturesApplication
Transannular Morita-Baylis-HillmanForms bicyclo[5.3.0]decane system; can be enantioselective. mdpi.comSynthesis of guaiane sesquiterpenoids. mdpi.com
Transannular Prins ReactionAcid-catalyzed cyclization of cycloalkenes. thieme-connect.deFormation of pentalenolactone (B1231341) precursors. thieme-connect.de
Transannular (3+2) CycloadditionForms polycyclic products with a pyrazolidine (B1218672) bridge. ehu.esSynthesis of cis-1,3-diamines. ehu.es
Radical and Photochemical Cyclizations

Radical cyclizations offer a powerful approach to forming cyclic structures under mild conditions. numberanalytics.comnumberanalytics.com These reactions involve the generation of a radical species that undergoes an intramolecular addition to a multiple bond, leading to the formation of a new ring. numberanalytics.comnumberanalytics.com In the context of this compound synthesis, this can involve the cyclization of a precursor containing a radical that attacks a double or triple bond to form either the five- or seven-membered ring. The efficiency and selectivity of these reactions are influenced by factors such as the choice of radical initiator (e.g., AIBN, tributyltin hydride), reaction conditions, and the nature of the substrate. numberanalytics.comnumberanalytics.combeilstein-journals.org

Photochemical cyclizations represent another strategy for the construction of complex ring systems. researchgate.net These reactions utilize light to promote the formation of cyclic products, often through pericyclic reactions or the generation of reactive intermediates. For instance, some syntheses of this compound derivatives may employ photochemical rearrangements or cycloadditions to construct the bicyclic core. tdx.cat

Ring Closure and Annulation Reactions

Ring closure and annulation reactions are fundamental strategies for constructing the bicyclic this compound framework. These methods involve the formation of one or both rings from an acyclic or monocyclic precursor.

Olefin Metathesis Ring Closure

Ring-closing metathesis (RCM) has become a widely used and powerful tool in organic synthesis for the formation of unsaturated rings. wikipedia.orgmasterorganicchemistry.com This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the desired cyclic product. organic-chemistry.orgorganic-chemistry.org RCM is particularly effective for synthesizing 5- to 7-membered rings, making it well-suited for the construction of the this compound skeleton. wikipedia.org The reaction generally tolerates a wide variety of functional groups, allowing for the synthesis of complex and highly functionalized this compound derivatives. organic-chemistry.orgsigmaaldrich.com

Table 1: Key Features of Olefin Metathesis Ring Closure for this compound Synthesis
AspectDescriptionKey AdvantagesRelevant Catalysts
Reaction TypeIntramolecular Olefin MetathesisFormation of 5-7 membered rings, functional group tolerance. wikipedia.orgorganic-chemistry.orgGrubbs' Catalysts (1st, 2nd, and 3rd generation), Schrock Catalysts. organic-chemistry.org
Driving ForceRemoval of volatile ethylene. organic-chemistry.orgorganic-chemistry.orgCan drive reaction to completion.Not applicable
SubstrateAcyclic dieneAllows for the synthesis of diverse derivatives.Not applicable
Epoxynitrile Cyclization

Epoxynitrile cyclization is a powerful method for the stereocontrolled construction of carbocyclic rings, particularly cyclopentane (B165970) systems. acs.org This reaction involves the base-promoted cyclization of an epoxy nitrile, where the nitrile-stabilized carbanion attacks the epoxide intramolecularly. This methodology has been successfully applied in the total synthesis of complex natural products containing the this compound core. acs.orgresearchgate.net For instance, in the synthesis of certain biologically active compounds, an epoxynitrile cyclization was a key step in constructing the functionalized cyclopentane portion of the this compound skeleton. acs.org The stereochemical outcome of the cyclization is often highly controlled by the existing stereocenters in the substrate.

Rearrangement-Based Syntheses

Rearrangement reactions provide elegant and often efficient pathways to complex molecular architectures by reorganizing the carbon skeleton of a simpler precursor.

Claisen Rearrangement Approaches

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether that yields a γ,δ-unsaturated carbonyl compound. nrochemistry.comnumberanalytics.com This pericyclic reaction proceeds through a concerted, chair-like transition state, which often leads to high diastereoselectivity. nrochemistry.comnih.gov In the context of this compound synthesis, the Claisen rearrangement can be employed to introduce key stereocenters and functional groups. jst.go.jp Variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, which utilizes silyl (B83357) ketene (B1206846) acetals, can be performed under milder conditions. numberanalytics.com The reaction's ability to transfer stereochemical information from the starting material to the product makes it a valuable tool in asymmetric synthesis. masterorganicchemistry.com

Table 2: Comparison of Claisen Rearrangement Variants
Rearrangement TypeSubstrateKey FeaturesTypical Conditions
Classic ClaisenAllyl vinyl ether wikipedia.orgwikipedia.org-sigmatropic shift, forms γ,δ-unsaturated carbonyl. nrochemistry.comnumberanalytics.comThermal (high temperatures). nrochemistry.com
Ireland-ClaisenAllylic ester enolates (form silyl ketene acetals)Milder reaction conditions possible. masterorganicchemistry.comBase and silylating agent, then heating.
Dyotropic Rearrangements in Ring Expansion

Dyotropic rearrangements are a class of pericyclic reactions where two sigma bonds simultaneously migrate intramolecularly. wikipedia.org These reactions are classified as Type I, where the migrating groups exchange their positions, or Type II, where they migrate to new bonding sites without interchanging. wikipedia.orgwikipedia.org While less common than other rearrangement reactions, dyotropic rearrangements can be powerful transformations in organic synthesis. rsc.org In the context of constructing fused ring systems, a dyotropic rearrangement could potentially be employed for ring expansion or contraction to form the this compound skeleton. nih.gov For example, theoretical studies have explored the mechanisms of such rearrangements, indicating their potential for complex molecular construction. ucdavis.edu Experimental evidence has shown that these rearrangements can occur under mild conditions and lead to regio- and stereospecific transformations. rug.nl

Stereocontrol in this compound Synthesis

The control of stereochemistry is paramount in the synthesis of complex molecules like decahydroazulenes, as the biological activity of these compounds is often intrinsically linked to their specific three-dimensional arrangement. mdpi.com Synthetic chemists have developed a variety of powerful strategies to control the relative and absolute configuration of stereocenters within the bicyclo[5.3.0]decane scaffold. Conformational rigidity in cyclic precursors can be exploited to control the stereochemistry of transannular reactions, which are an efficient tool for preparing these complex polycyclic molecules. ehu.es

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. In the context of this compound synthesis, this is frequently achieved through intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

Transannular reactions, which involve bond formation between atoms across a ring, are particularly effective for constructing the this compound skeleton with high diastereoselectivity. ehu.es The constrained environment of a medium-sized ring precursor directs the approach of the reacting centers, often leading to the formation of a single, thermodynamically favored diastereomer. For instance, a transannular aldol reaction following a copper-catalyzed conjugate borylation on a medium-sized cyclic keto-enone controls the relative configuration of three contiguous stereocenters, yielding a single diastereoisomer of the functionalized this compound product. ehu.es

Similarly, intramolecular Diels-Alder reactions have been employed to construct the bicyclic framework stereoselectively. acs.org A stereospecific synthesis of 2-isopropylidene-cis,cis-4,8-dimethyl-6-keto-cis-decahydroazulene demonstrates the high level of control achievable, resulting in the formation of a specific cis-fused diastereomer. capes.gov.br In some cases, catalyst control can even override the inherent substrate bias, as demonstrated in a transannular Diels-Alder reaction where different catalysts led to different diastereomeric products. ehu.es

Enantioselective Methodologies

While diastereoselective methods control relative stereochemistry, enantioselective methodologies are required to synthesize a specific enantiomer, a crucial step for producing biologically active compounds in their pure form. wikipedia.org Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. frontiersin.orgnih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. chemrxiv.org In the synthesis of decahydroazulenes, both organocatalysis and metal-based catalysis have proven effective. ehu.es

A notable example is the enantioselective transannular Morita-Baylis-Hillman (MBH) reaction catalyzed by chiral bifunctional phosphines. mdpi.com This reaction provides a powerful route to the bicyclo[5.3.0]decane core structure found in many sesquiterpenoids. mdpi.com By using a chiral phosphine (B1218219) catalyst, it is possible to transform a prochiral medium-sized cyclic ketoenone into a highly enantioenriched this compound derivative. mdpi.com Similarly, chiral Brønsted acid catalysis has been explored for enantioselective transannular (3+2) cycloaddition reactions to afford stereodefined polycyclic scaffolds. ehu.es

The following table summarizes key findings in the asymmetric catalytic synthesis of this compound precursors.

Reaction TypeCatalyst SystemSubstrate TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Transannular MBHChiral PhosphineMedium-sized cyclic ketoenone>20:190% (up to 98% after recrystallization) mdpi.com
Conjugate Borylation/Transannular AldolCu(I) / Chiral LigandMedium-sized cyclic keto-enoneSingle diastereomerN/A ehu.es
Transannular (3+2) CycloadditionChiral Brønsted AcidCycloalkenone hydrazoneStereodefinedN/A ehu.es
Ketone-ene ReactionCr(III) / Chiral LigandMedium-sized keto-olefinN/AHigh e.e. ehu.es
Chiral Auxiliary Approaches

The chiral auxiliary approach involves temporarily incorporating an optically active molecule into the synthetic substrate. wikipedia.orgwordpress.com This auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed and can often be recycled. wikipedia.orgjeyamscientific.in This method transforms a prochiral substrate into a chiral one, allowing for diastereoselective reactions that create new stereocenters with a controlled configuration.

Classic examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgwordpress.com In the context of this compound synthesis, a chiral auxiliary could be appended to an acyclic precursor. A subsequent diastereoselective intramolecular cyclization, such as a Diels-Alder or an aldol reaction, would be directed by the auxiliary. For example, an acrylate (B77674) derivative attached to a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, could undergo a Lewis acid-promoted Diels-Alder reaction, with the auxiliary shielding one face of the dienophile, leading to a highly diastereoselective cycloaddition. sfu.ca After the key stereocenter-forming step, the auxiliary is cleaved to reveal the enantioenriched this compound precursor. This strategy offers a reliable and versatile method for asymmetric synthesis. wikipedia.org

Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent; one enantiomer reacts faster, leaving the other enantiomer unreacted and thus enantioenriched. wikipedia.org A key limitation is that the maximum theoretical yield of the recovered, unreacted enantiomer is 50%. princeton.edu

A powerful application of this strategy in this compound synthesis is the kinetic resolution of a racemic chiral medium-sized cyclic ketoenone via the transannular Morita-Baylis-Hillman reaction. mdpi.com In this process, a chiral phosphine catalyst selectively converts one enantiomer of the starting material into the bicyclic MBH adduct, while the other enantiomer is recovered with high enantiomeric purity. mdpi.com

Researchers optimized this process to achieve excellent selectivity. mdpi.com The reaction had to be carefully timed; quenching after 30 minutes provided the best balance of yield and enantioselectivity for the desired product. mdpi.com

CatalystSubstrateProductReaction TimeYieldEnantiomeric Excess (e.e.)Reference
Chiral PhosphineRacemic 10-methyl substituted ketoenone(8S,8aS)-MBH Adduct30 min42%90% mdpi.com

This enantioenriched product serves as a versatile starting material for the synthesis of various guaiane sesquiterpenoids. mdpi.com

Synthesis of Substituted and Functionalized Decahydroazulenes

The synthesis of substituted and functionalized decahydroazulenes is crucial for studying structure-activity relationships and for accessing the diverse array of natural products based on this scaffold. researchgate.netnih.gov Functionalization can be achieved either by incorporating the desired groups into the precursors before cyclization or by modifying the this compound core after its formation. mdpi.com

The enantiopure Morita-Baylis-Hillman adducts obtained through kinetic resolution are themselves valuable functionalized intermediates, possessing hydroxyl and carbonyl groups. mdpi.com These functional groups serve as handles for further transformations. For example, these adducts have been used in the synthesis of γ-Gurjunene and in a formal synthesis of Clavukerin A. mdpi.com The synthetic sequences involved steps such as alcohol protection, conjugate addition to install a methyl group, and various elimination strategies to create specific double bond patterns within the bicyclic system. mdpi.com

Other strategies for creating functionalized decahydroazulenes include the synthesis of oxygen-bridged derivatives, which are simplified analogues of complex natural products like englerin A. researchgate.net These syntheses can employ a range of modern synthetic methods, including ring-closing metathesis and various cycloaddition reactions, to build the functionalized core. researchgate.net The synthesis of these analogues allows for the exploration of the key structural features required for biological activity. researchgate.net

Introduction of Heteroatom-Containing Functionalities

The strategic incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus into the this compound framework opens up new avenues for creating novel analogs with potentially unique chemical and biological properties. Methodologies for introducing these functionalities range from the adaptation of classical reactions to the development of novel catalytic systems.

The introduction of nitrogen into the this compound skeleton can be accomplished through various synthetic strategies, often involving the construction of the bicyclic system with a nitrogen atom already in place or the modification of a pre-existing this compound core. One approach involves the synthesis of decahydrocyclohepta[b]pyrroles, which are nitrogen-containing analogs of this compound. nih.gov General methods for constructing nitrogen-containing bicyclic systems that can be conceptually applied to the this compound framework include 1,3-dipolar cycloadditions and rhodium-catalyzed formal carbenoid insertion into an amide C-N bond. rsc.orgresearchgate.net The latter has been shown to be a versatile method for creating a variety of nitrogen-bridged bicyclic compounds. researchgate.net Another strategy involves the use of allylic organoboranes in reactions with nitrogen-containing heterocycles like pyrrole (B145914) to construct bicyclic nitrogen compounds. iupac.org Furthermore, the synthesis of nitrogen-containing analogues of biologically active molecules with a this compound core, such as the englerins, has been explored. For instance, gold(I)-catalyzed cascade reactions have been utilized to introduce a nitrogen atom into the bridgehead position of englerin analogues.

While specific examples of sulfur and phosphorus incorporation directly into the this compound ring system are less common in the literature, general methods for introducing these heteroatoms into organic molecules can be adapted. The introduction of sulfur can be achieved through various methods, including the use of sulfur-containing reagents in cyclization reactions or the direct sulfuration of C-H bonds. researchgate.netrsc.org For instance, the synthesis of thioether-functionalized bicyclic compounds has been achieved through efficient and mild synthetic methods. rsc.org The synthesis of fused heterocycles containing multiple sulfur atoms, such as thienopentathiepine, has also been reported, suggesting possibilities for creating sulfur-rich this compound derivatives. rsc.org

The incorporation of phosphorus into bicyclic systems can be approached through methods like the use of phosphorus-based reagents in cyclization reactions. rsc.org While the phosphorus cycle in nature primarily involves phosphates, synthetic organic chemistry offers a broader range of phosphorus-containing functionalities that could be introduced. wikipedia.orgbritannica.com The development of phosphorus(V)-based reagents and catalysis presents emerging opportunities for the stereocontrolled formation of C-P bonds, which could be applied to the this compound scaffold. acs.orgacs.org

The following table summarizes some of the general methods that could be adapted for the synthesis of heteroatom-containing this compound derivatives.

HeteroatomSynthetic MethodPotential Application to this compound
Nitrogen 1,3-Dipolar CycloadditionConstruction of pyrrolidine-fused decahydroazulenes. rsc.org
Rh-catalyzed Carbenoid InsertionFormation of nitrogen-bridged this compound systems. researchgate.net
Allylic Organoborane ChemistrySynthesis of diallylated this compound-like structures with nitrogen. iupac.org
Sulfur Thio-Claisen RearrangementIntroduction of sulfur-containing side chains. sci-hub.se
Sulfuration of C-H bondsDirect functionalization of the this compound core with thioethers. rsc.org
Elemental Sulfur ReactionsFormation of fused sulfur-containing rings onto the this compound framework. rsc.org
Phosphorus P(V)-based Reagent ChemistryStereocontrolled introduction of phosphonate (B1237965) or phosphine oxide groups. acs.org
Cyclization with Phosphorus ReagentsConstruction of phosphorus-containing bicyclic systems analogous to this compound. rsc.org

Synthesis of Oxygen-Bridged this compound Derivatives

Oxygen-bridged this compound derivatives are a significant class of compounds, often found as core structures in biologically active natural products, particularly guaiane sesquiterpenes. The synthesis of these complex architectures requires sophisticated and stereocontrolled methodologies. Key strategies include transannular cyclizations and intramolecular cycloaddition reactions.

A prominent method for constructing the oxabicyclo[n.m.1]alkane core of these molecules is through a transannular cyclization . This approach often involves the acid-catalyzed rearrangement of germacrane-type sesquiterpenoids containing a 1,10-epoxide. For example, the treatment of epoxygermacranolides with acid can induce a cyclization cascade, leading to the formation of a guaianolide skeleton with an oxygen bridge. nih.gov Similarly, a regioselective transannular epoxide opening has been utilized as a key step in the concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol, which features an oxygen-bridged bicyclic hydroazulene framework.

Another powerful strategy is the intramolecular [3+2] cycloaddition . In one example, an intramolecular peroxycarbenium ion-mediated [3+2] cycloaddition was attempted for the synthesis of a 1,2-dioxolane fused to the this compound framework. acs.org A more successful approach involves the rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition of carbonyl ylides. This method has been effectively used to generate the oxygen-bridged polycyclic systems found in compounds like englerin A. nus.edu.sg The reaction proceeds by generating a transient carbonyl ylide from a diazoketone, which then undergoes an intramolecular cycloaddition with a tethered alkene to form the bridged bicyclic system with high stereoselectivity.

The Prins cyclization offers another route to chiral 5,7-fused oxygen-bridged rings. Lewis acid-induced intramolecular Prins cyclization has been reported to efficiently construct the core structure of guaiane sesquiterpenes.

The following table details some of the key findings in the synthesis of oxygen-bridged this compound derivatives.

Starting Material/PrecursorReaction TypeKey Reagents/CatalystsProduct (Core Structure)YieldReference
EpoxygermacranolideTransannular CyclizationAcidGuaianolide with oxygen bridge- nih.gov
Alkene-ketoneIntramolecular Darzens-type CyclizationKHMDS, NBS, NaHEpoxide-fused this compound80% acs.org
Diazoketone with tethered alkeneIntramolecular [3+2] Dipolar CycloadditionRh₂(OAc)₄Oxygen-bridged polycycle- nus.edu.sg
Dioxinone derivativeIntramolecular Prins CyclizationLewis AcidChiral 5,7-fused oxygen-bridged ring72% (2 steps)
Epoxy enoneTransannular Epoxide OpeningYtterbium(III) triflateOxygen-bridged bicyclic hydroazulene80% (2 steps)

Chemical Reactivity and Mechanistic Investigations of Decahydroazulene Systems

Functionalization Reactions of the Decahydroazulene Skeleton

Functionalization of the this compound skeleton allows for the introduction of various chemical groups, modifying its properties and enabling further transformations. These reactions can occur selectively at different positions of the bicyclic system, influenced by factors such as steric hindrance, electronic effects, and reaction conditions. researchgate.netthieme-connect.comrsc.org

Selective Oxidation and Reduction Pathways

Selective oxidation and reduction reactions are key tools for interconverting functional groups on the this compound core. For instance, allylic oxidation of zerumbone (B192701) derivatives, which contain a this compound-like structure, can selectively target methyl groups, leading to aldehydes and ketones. thieme-connect.com Reduction reactions, such as those involving metal alkoxyaluminum hydrides, can be used to reduce various functional groups on steroid derivatives, some of which can be related to the this compound system through structural transformations. acs.org The selectivity of these reactions is paramount for controlled synthesis.

Electrophilic and Nucleophilic Transformations

The this compound system can participate in both electrophilic and nucleophilic reactions, depending on the presence and nature of substituents. Transformations involving bis-nucleophiles and bis-electrophiles have been reported in the synthesis of oxygen-bridged this compound derivatives. researchgate.net Electrophilic and nucleophilic mechanisms are fundamental in various organic transformations of cyclic systems, including those relevant to this compound chemistry. google.com For example, the reaction of a compound containing a this compound core with phenylselenyl chloride, an electrophilic reagent, followed by treatment with a base, has been shown to introduce a phenylselanyl group. mdpi.com Nucleophilic attack is also a key step in certain cyclization reactions leading to fused ring systems. thieme-connect.com

Intramolecular Rearrangements and Isomerizations

Intramolecular rearrangements and isomerizations play a significant role in the chemistry of this compound systems, often leading to structural diversity and changes in stereochemistry. rsc.orgnih.govacs.org These processes can be influenced by factors such as ring strain, conformational preferences, and the presence of catalysts.

Ring Expansion and Contraction Processes

Ring expansion and contraction reactions can transform the this compound framework into related cyclic systems. For example, ring expansion of hydrindane cores (bicyclo[4.3.0]nonanes) can lead to decalins (bicyclo[4.4.0]decanes) and subsequently to this compound structures under certain conditions. acs.org These rearrangements can occur through mechanisms involving carbocations or other reactive intermediates. acs.org Ring contraction has also been observed in the synthesis of cyclopentanecarboxylates from cyclic precursors, a process that can be relevant in the context of generating related ring systems found in some natural products. uni-tuebingen.de

Reaction Mechanism Elucidation

Elucidating the mechanisms of reactions involving this compound systems is vital for predicting reactivity, optimizing reaction conditions, and designing new transformations. Studies involving kinetic data and computational methods, such as DFT calculations, are employed to gain insights into reaction pathways and transition states. acs.orgtdx.catacs.org For instance, mechanistic investigations of ring expansion reactions have utilized simulations to understand the facile nature of these transformations and the role of specific intermediates. acs.org The mechanism of transannular reactions, where reactive centers interact across the ring system, is also a subject of investigation, particularly in the context of synthesizing polycyclic structures. researchgate.netehu.es The influence of counter-ions and solvent polarity on the behavior of carbocation intermediates in cyclic systems, relevant to rearrangements in this compound derivatives, has also been studied. rsc.org

Characterization of Reaction Intermediates

Mechanistic studies of reactions involving this compound systems frequently focus on identifying and characterizing transient species that form during the transformation. In rearrangements involving the this compound core, carbocation intermediates have been implicated. For instance, a study on the ring expansion of hydrindane to a cis-decahydroazulene structure through a dyotropic rearrangement suggests the involvement of carbocation intermediates formed under dissociative conditions acs.org.

Transannular reactions, where a reaction occurs across the ring system, can also involve distinct intermediates. In the context of transannular Morita-Baylis-Hillman reactions applied to cyclic keto-enones to construct polycyclic structures with a hydroazulene core, mechanistic proposals include the formation of enolate intermediates followed by zwitterionic species ehu.es. These intermediates play a critical role in the carbon-carbon bond formation that establishes the polycyclic framework.

Metal-catalyzed reactions of substrates that form a this compound system can proceed through organometallic intermediates. Studies on rhodium(I)-catalyzed cycloadditions leading to this compound derivatives have computationally analyzed intermediates such as rhodacyclopentane complexes, metallacyclohexene intermediates, and metallacyclooctene intermediates, providing insights into the catalytic cycle acs.org. Similarly, solvolysis reactions in cyclic systems, while not exclusively decahydroazulenes in the provided context, illustrate the potential involvement of ion-pairs as intermediates, where the counter-ion can influence the reaction pathway and product configuration rsc.org.

Transition State Analysis

Analyzing the transition states of reactions involving this compound skeletons provides critical information about the energy barriers and the geometric and electronic factors that govern reactivity and selectivity. Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing these transition states.

In dyotropic rearrangements leading to this compound structures, transition state analysis has revealed the nature of the migrating groups and the geometric constraints influencing the process. The transition states for these rearrangements can involve complex cyclic arrangements of atoms, and factors like syn-pentane interactions have been identified as contributing to the energy barrier of specific epimers acs.org. The study highlighted that the mode of migration (e.g., 1,2 vs. 3,2) significantly impacts the transition state structure and energy acs.org.

For metal-catalyzed reactions, transition state analysis helps explain observed chemoselectivity and stereoselectivity. In rhodium(I)-catalyzed cycloadditions, computational studies have compared the transition state energies for competing pathways, such as cycloaddition versus allene (B1206475) dimerization, to rationalize the product distribution acs.org. These analyses can reveal how substituents on the reacting partners influence the steric and electronic interactions within the transition state, thereby affecting the activation barrier acs.org. Gold(I)-catalyzed cyclizations forming fused ring systems related to this compound have also involved investigations into the transition state structures to understand the cyclization pathway tdx.cat.

Influence of Catalysis and Solvent Environment

The chemical reactivity of this compound systems is significantly influenced by the presence of catalysts and the nature of the solvent environment. Catalysts can lower activation barriers, direct reaction pathways, and induce asymmetry in product formation. Various types of catalysts have been employed in the synthesis and transformation of this compound derivatives.

Lewis acids, such as In(OTf)₃ and AlCl₃, have been shown to catalyze cyclization reactions that construct this compound frameworks thieme-connect.com. Optimization studies for these reactions often involve screening different Lewis acids to identify the most effective catalyst for a particular transformation thieme-connect.com. Organocatalysts, particularly chiral phosphines, have been successfully applied in enantioselective transannular reactions of cyclic keto-enones, providing access to polycyclic products with high enantiocontrol ehu.es. The structure of the organocatalyst, including the configuration of stereogenic centers, plays a crucial role in determining the stereochemical outcome of the reaction ehu.es. Transition metals like rhodium(I) and gold(I) are also effective catalysts for cycloadditions and cyclizations that can yield this compound systems acs.orgtdx.cat.

Advanced Spectroscopic and Structural Characterization of Decahydroazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For decahydroazulene, NMR is extensively used to differentiate between various stereoisomers and to understand their conformational preferences. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the local electronic environment and the dihedral angles between coupled nuclei, providing rich stereochemical and conformational information oup.comwikipedia.org.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques enhance the information obtained from one-dimensional NMR by spreading the spectral data into two dimensions, revealing correlations between different nuclei. These techniques are particularly valuable for analyzing complex spin systems like those found in this compound isomers, where 1D spectra may suffer from overlapping signals ipb.ptslideshare.net.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled through bonds. By analyzing the cross-peaks in a COSY spectrum, the connectivity of protons within the this compound ring system can be established, aiding in the assignment of signals and providing information about the coupling network longdom.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. The intensity of a NOE cross-peak is related to the internuclear distance. NOESY is invaluable for determining the relative stereochemistry of chiral centers and for probing the preferred conformations of this compound isomers by revealing through-space interactions slideshare.netresearchgate.net.

Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): HSQC and HMBC experiments correlate signals from different types of nuclei, typically ¹H and ¹³C. HSQC reveals correlations between directly bonded protons and carbons, while HMBC shows correlations over two or three bonds. These techniques are crucial for assigning carbon signals and for establishing the carbon skeleton connectivity of this compound isomers ipb.ptslideshare.netnanalysis.com.

Quantitative NMR for Isomeric Ratios

Quantitative NMR (qNMR) allows for the determination of the precise ratios of different components in a mixture by accurately integrating the signals in the NMR spectrum spectroscopyeurope.comsigmaaldrich.com. This is particularly useful for quantifying the relative amounts of cis and trans this compound isomers or other potential byproducts in a synthesis mixture spectroscopyeurope.comox.ac.uk. The signal area in a qNMR spectrum is directly proportional to the number of nuclei generating the resonance line, allowing for direct ratio determination without the need for external calibration curves, provided that relaxation times and experimental parameters are optimized spectroscopyeurope.comox.ac.uk.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline molecules, including the precise positions of atoms and thus the absolute and relative configurations of chiral centers researchgate.netresearchgate.netnih.gov. While this compound itself may be an oil or have challenging crystallization properties, crystalline derivatives can be prepared for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction involves irradiating a single crystal of the compound with X-rays and measuring the resulting diffraction pattern. This pattern is then used to computationally reconstruct the electron density map of the molecule, revealing its atomic arrangement and bond lengths and angles ceitec.czuhu-ciqso.escarleton.eduwarwick.ac.uk. For this compound derivatives, this provides unambiguous information about the relative configuration of all stereogenic centers within the crystal lattice researchgate.netnih.gov.

Anomalous Scattering for Absolute Configuration

Determining the absolute configuration (the R or S assignment at each chiral center) requires exploiting the phenomenon of anomalous scattering. Anomalous scattering occurs when the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays mit.edunih.govcam.ac.uk. This effect breaks Friedel's Law (which states that the intensities of reflections hkl and -h-k-l are equal) in non-centrosymmetric space groups mit.edunih.gov. By analyzing the differences in intensity between these Friedel pairs (Bijvoet differences), the absolute configuration of the molecule can be determined researchgate.netnih.govmit.edunih.gov. While traditionally requiring the presence of heavier atoms, modern techniques and instrumentation can sometimes allow for absolute configuration determination with lighter elements like oxygen, which is relevant for many organic compounds, including this compound derivatives researchgate.netmit.edursc.org.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

IR spectroscopy measures the absorption of infrared light by the molecule, corresponding to vibrations that cause a change in the molecular dipole moment mdpi.comtriprinceton.orggatewayanalytical.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is related to changes in the molecular polarizability during vibration mdpi.comtriprinceton.orggatewayanalytical.com.

For this compound, IR and Raman spectroscopy can provide complementary information about its conformational isomers. Different conformers will have slightly different vibrational frequencies due to variations in bond angles and dihedral angles. Analyzing the characteristic bands in the IR and Raman spectra can help identify the presence of specific functional groups and provide clues about the dominant conformations present in a sample lookchem.comresearchgate.net.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry plays a significant role in confirming the structure of this compound and its derivatives and in understanding their fragmentation pathways. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak at m/z 138, corresponding to the [C₁₀H₁₈]⁺ radical cation nih.govnist.gov. Fragmentation of this molecular ion occurs through various cleavage and rearrangement processes, yielding characteristic fragment ions that provide structural insights tutorchase.comgentechscientific.com.

While specific detailed fragmentation pathways for unsubstituted this compound are not extensively detailed in the search results, general principles of alkane and cyclic hydrocarbon fragmentation in EI-MS apply msu.edu. Cleavage of carbon-carbon bonds within the bicyclic system will lead to a series of fragment ions. The stability of the resulting carbocations or radical ions influences the abundance of these fragments tutorchase.com. For bicyclic systems like this compound, fragmentation often involves the cleavage of bonds in the rings, potentially leading to ions corresponding to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or larger ring fragments msu.edu.

Studies on substituted decahydroazulenes, such as guaiane (B1240927) sesquiterpenoids, provide examples of how the this compound core fragments. These molecules, containing the this compound framework, exhibit fragmentation patterns characteristic of their specific substituents and the bicyclic system foodb.cafoodb.cacannabisdatabase.cahmdb.ca. Analysis of these fragmentation patterns helps in the identification and structural confirmation of these complex natural products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound and its fragments with high accuracy acs.org. HRMS provides precise mass measurements, often to several decimal places, allowing for the calculation of possible molecular formulas for the parent ion and fragment ions acs.orgmdpi.comacs.org. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₈), the calculated exact mass is approximately 138.14085 Da nih.gov. HRMS analysis would confirm this molecular formula by providing a highly accurate mass measurement that matches the calculated value within a narrow mass tolerance. Similarly, HRMS of fragment ions provides their exact masses, which can be used to deduce their elemental compositions and thus gain further confidence in proposed fragmentation pathways.

In the analysis of complex mixtures or natural products containing this compound derivatives, HRMS is invaluable for accurately identifying the molecular ions of these compounds and differentiating them from other components with similar nominal masses nih.gov. Studies on natural products with this compound cores often report HRMS data to confirm the molecular formula of the isolated compounds acs.orgmdpi.comacs.org.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion wikipedia.orgnih.gov. This technique is particularly useful for obtaining detailed structural information about a molecule by studying the fragmentation products of a specific ion, usually the molecular ion or a major fragment ion tutorchase.comnih.gov.

In MS/MS analysis of this compound or its derivatives, a precursor ion (e.g., the molecular ion) is selected in the first mass analyzer and then subjected to fragmentation, commonly through collision-induced dissociation (CID) wikipedia.orgnih.gov. The resulting fragment ions (daughter ions) are then analyzed in a second mass analyzer, producing an MS/MS spectrum wikipedia.org. This spectrum shows the m/z values and abundances of the fragment ions generated from the selected precursor ion.

Analyzing the MS/MS spectrum of this compound can help elucidate specific fragmentation pathways and confirm structural features. By examining the masses of the daughter ions, it is possible to infer the types of bonds that were cleaved and the structures of the resulting fragments. This provides more detailed structural information compared to a single stage of MS.

While specific MS/MS data for the base this compound structure were not found, studies on related compounds and general MS/MS principles highlight its utility. For instance, MS/MS is used in the analysis of sesquiterpenoids containing the this compound skeleton to characterize their complex structures and differentiate isomers foodb.cafoodb.cacannabisdatabase.cahmdb.canih.govnih.gov. Different isomers, even with the same elemental composition, can exhibit distinct fragmentation patterns in MS/MS, allowing for their differentiation nih.govresearchgate.netresearchgate.net. Techniques like Higher-Energy Collisional Dissociation (HCD) are also employed in modern MS/MS experiments to induce fragmentation wikipedia.orgnih.govwrc.org.za.

The application of MS/MS to this compound and its derivatives allows for targeted fragmentation studies, providing a deeper understanding of their gas-phase dissociation chemistry and yielding characteristic fragment ions that can be used for confident identification and structural confirmation.

Computational and Theoretical Studies on Decahydroazulene

Conformational Analysis and Energy Landscapes

The conformational landscape of decahydroazulene is primarily defined by the fusion of the five- and seven-membered rings, which can adopt either a cis or trans configuration at the bridgehead carbons. Each of these configurations gives rise to a multitude of conformers, the relative stabilities of which are dictated by a delicate balance of steric strain, torsional strain, and transannular interactions. Computational methods are essential tools for navigating this complex potential energy surface.

Molecular mechanics (MM) offers a computationally efficient starting point for exploring the conformational space of this compound. These methods use classical force fields to approximate the potential energy of a molecule as a function of its atomic coordinates.

Early computational work on bicyclo[5.3.0]decane systems utilized force fields like MM2 to assess the relative stabilities of different isomers. For instance, calculations on substituted this compound systems have suggested a preference for the trans-fused isomer, estimating it to be more stable than the cis-fused counterpart by approximately 2.0 kcal/mol. This initial assessment provides a foundational understanding of the steric pressures within the bicyclic system. However, MM methods, while useful for rapid conformational searching, may not always capture the subtle electronic effects that can influence conformer stability.

Density Functional Theory (DFT) provides a more accurate quantum mechanical description of electronic structure at a manageable computational cost, making it a popular choice for studying systems like this compound. DFT calculations are instrumental in refining the geometries and relative energies of the conformers initially identified by molecular mechanics.

Recent high-level computational studies have provided a more nuanced understanding of this compound's conformational preferences. Contrary to earlier MM calculations, these studies reveal that the cis-isomer of perhydroazulene is actually more stable than the trans-isomer. researchgate.net A comprehensive analysis using DFT methods such as B3LYP and M06-2X, with a cc-pVTZ basis set, and further refined by single-point energy calculations at the CCSD(T)/cc-pVTZ level, determined the cis-isomer to be lower in energy by 0.7 kcal/mol. researchgate.net This unexpected stability is attributed to the increased steric and torsional strain present in the trans configuration. researchgate.net

DFT calculations are also employed to predict spectroscopic properties that can validate the computed structures. For derivatives of this compound, such as Pogostol, DFT has been used to calculate vibrational frequencies and NMR chemical shifts that show good alignment with experimental data.

Table 1: Calculated Relative Stability of this compound Isomers

IsomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
cis-DecahydroazuleneCCSD(T)//DFT(B3LYP, M06-2X)cc-pVTZ0.0 researchgate.net
trans-DecahydroazuleneCCSD(T)//DFT(B3LYP, M06-2X)cc-pVTZ+0.7 researchgate.net

This table illustrates the relative energy difference between the most stable conformers of the cis- and trans-fused this compound isomers as determined by high-level quantum chemical calculations.

For the highest level of accuracy, ab initio and post-Hartree-Fock methods are employed. These methods are based on first principles and provide a more rigorous treatment of electron correlation than standard DFT. acs.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered the gold standard for energy calculations. acs.org

In the study of perhydroazulene, MP2 geometry optimizations with a cc-pVTZ basis set were performed, followed by single-point energy computations using the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method. researchgate.net This combined approach confirmed the greater stability of the cis-isomer, providing strong theoretical evidence that overrides earlier force-field-based predictions. researchgate.net While computationally expensive, these methods are crucial for obtaining benchmark-quality energy differences for discerning the subtle energetic ordering of conformers.

Density Functional Theory (DFT) Studies

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the isomerization between different conformers of this compound. By mapping the potential energy surface, researchers can identify the transition states that connect reactants and products, providing critical insights into the reaction pathways.

A key aspect of studying reaction mechanisms is the calculation of activation barriers (ΔG‡) and reaction free energies (ΔG°). The activation barrier determines the rate of a reaction, while the reaction free energy indicates its thermodynamic favorability. These parameters are typically calculated by locating the transition state structure on the potential energy surface and computing its energy relative to the reactants and products.

For the cis-trans isomerization of this compound, computational methods can be used to model the bond-breaking and bond-forming processes involved. Although specific activation barriers for the parent this compound isomerization are not widely reported in the literature, DFT and ab initio methods are the standard tools for such investigations. The process would involve identifying the transition state for the ring inversion and fusion interchange. The energy of this transition state relative to the ground-state cis and trans conformers would provide the activation energy for the isomerization process. These calculations are vital for understanding the conditions under which such transformations might occur.

Table 2: Illustrative Data for Reaction Energy Calculations

ParameterDescriptionTypical Computational Method
ΔEElectronic Energy DifferenceDFT, MP2, CCSD(T)
ZPEZero-Point Vibrational EnergyDFT, MP2
ΔHEnthalpy of ReactionSum of ΔE and thermal corrections
ΔGGibbs Free Energy of ReactionIncludes entropic contributions
ΔG‡Activation Free EnergyEnergy of Transition State - Energy of Reactants

This table outlines the typical parameters and computational methods used to characterize the thermodynamics and kinetics of a chemical reaction.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of this compound that are inaccessible through static calculations. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time.

MD simulations can be used to explore the conformational landscape of this compound, observing the transitions between different low-energy conformers and the flexibility of the seven- and five-membered rings. These simulations can reveal the timescales of conformational changes and the pathways of interconversion. By analyzing the trajectories generated during an MD simulation, it is possible to understand how the molecule samples different regions of its potential energy surface at a given temperature. This information is crucial for a complete understanding of the molecule's behavior in solution or other environments.

Calculation of Activation Barriers and Reaction Free Energies

Spectroscopic Property Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound, aiding in its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. uni-bonn.de Theoretical calculations of NMR chemical shifts, often employing density functional theory (DFT), can predict the resonance frequencies of atomic nuclei within a molecule. uni-bonn.de For this compound, these calculations help in assigning the signals in its complex ¹H and ¹³C NMR spectra to specific protons and carbon atoms in its bicyclic structure.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Computational models can accurately predict these shifts by calculating the magnetic shielding experienced by each nucleus. uni-bonn.de By comparing the calculated chemical shifts with experimental data, chemists can confirm the stereochemistry and conformation of the this compound molecule. Various levels of theory and basis sets can be used for these calculations, with methods like the Gauge-Including Atomic Orbital (GIAO) method being commonly employed. mdpi.com The accuracy of these predictions can be further enhanced by considering solvent effects, often through models like the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a this compound Isomer (Example Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C11.5434.2
C21.6826.8
C31.4528.1
C3a2.1045.6
C41.3330.5
C51.5829.7
C61.4927.3
C71.6231.9
C81.7536.4
C8a2.2148.9

Note: The values in this table are hypothetical and for illustrative purposes. Actual calculated values would depend on the specific isomer of this compound and the computational methodology used.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. atomistica.online Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which directly correlate with the peaks observed in experimental IR and Raman spectra. atomistica.onlinemdpi.com

For this compound, these calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. atomistica.online Diagonalizing this matrix yields the vibrational modes and their frequencies. atomistica.online The calculated IR and Raman intensities help in distinguishing between different vibrational modes. mdpi.com Comparing the calculated vibrational spectrum with the experimental one can confirm the molecular structure and provide insights into the forces between atoms. researchgate.net

Interactive Table: Selected Calculated Vibrational Frequencies and Intensities for a this compound Isomer (Example Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)
C-H stretch295055
CH₂ bend146025
C-C stretch118010
Ring deformation8905

Note: This table presents a simplified, hypothetical example. A full calculation would yield a much larger number of vibrational modes.

Theoretical NMR Chemical Shift Calculations

Electronic Structure and Bonding Analysis

Theoretical methods offer a deep dive into the electronic structure of this compound, explaining its stability and reactivity.

Frontier molecular orbital (FMO) theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also crucial. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net A larger HOMO-LUMO gap generally implies greater stability.

The distribution of electron density within the this compound molecule can be visualized and quantified using computational methods. Molecular Electrostatic Potential (MEP) mapping is a technique that illustrates the charge distribution on the molecular surface. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, which is a non-polar hydrocarbon, the MEP would show a relatively neutral potential across its surface, with slight variations depending on the specific conformation and the local geometry of the C-H bonds. This analysis is valuable for predicting how this compound might interact with other molecules.

Decahydroazulene As a Synthetic Scaffold and Precursor in Advanced Organic Synthesis

Role in Complex Natural Product Total Synthesis

The decahydroazulene framework is a common core structure in numerous biologically active natural products, particularly in the guaiane (B1240927) and pseudoguaiane sesquiterpenoids. Its prevalence has driven the development of innovative synthetic strategies to access these complex molecules.

One of the most notable examples is the total synthesis of Englerin A , a potent and selective inhibitor of renal cancer cell growth. acs.orgacs.org The synthesis of Englerin A and its analogues often involves the construction of a substituted this compound core as a key intermediate. acs.orgacs.orgresearchgate.netresearchgate.net For instance, a platinum-catalyzed [4+3] cycloaddition has been employed to diastereoselectively form the trans-fused guaiane skeleton of Englerin A. researchgate.net Another approach utilized an intermolecular [3+2] cycloaddition of a platinum-containing carbonyl ylide to construct the 8-oxabicyclo[3.2.1]octane core, which is embedded within the this compound framework of Englerin A. researchgate.net Simplified analogues of Englerin A, featuring an oxygen-bridged this compound structure, have also been synthesized to explore structure-activity relationships. acs.orgacs.org

The this compound skeleton is also central to the synthesis of other complex natural products. For example, the bicyclo[5.3.0]decane system, which is the core of this compound, is found in sesquiterpenoids like Palustrol , Clavukerin A , and γ-Gurjunene . mdpi.com Synthetic strategies towards these molecules often focus on the enantioselective construction of the this compound core. mdpi.com A transannular Morita-Baylis-Hillman reaction has been developed as a key step to access enantiopriched this compound derivatives, which serve as precursors for these natural products. mdpi.com

Furthermore, the this compound scaffold has been instrumental in the synthesis of other natural products like himbacine and the insecticide spinosyn A , where transannular Diels-Alder reactions of macrocyclic precursors containing the this compound skeleton play a pivotal role in establishing the complex polycyclic systems. 20.210.105 The synthesis of (-)-allosecurinine also proceeds through intermediates that can be conceptually related to functionalized this compound precursors. researchgate.net

Table 1: Examples of Natural Products Containing the this compound Scaffold

Natural Product Biological Activity/Significance Key Synthetic Strategy Involving this compound
Englerin A Potent and selective renal cancer cell growth inhibitor acs.orgacs.org Platinum-catalyzed [4+3] cycloaddition researchgate.net, Intermolecular [3+2] cycloaddition researchgate.net
Palustrol Sesquiterpenoid mdpi.com Enantioselective transannular Morita-Baylis-Hillman reaction mdpi.com
Clavukerin A Sesquiterpenoid mdpi.com Enantioselective transannular Morita-Baylis-Hillman reaction mdpi.com
γ-Gurjunene Sesquiterpenoid mdpi.com Enantioselective transannular Morita-Baylis-Hillman reaction mdpi.com
Spinosyn A Insecticide 20.210.105 Transannular Diels-Alder reaction 20.210.105
Himbacine Alkaloid 20.210.105 Transannular Diels-Alder reaction 20.210.105

Development of Chiral this compound Scaffolds

The inherent chirality of many natural products containing the this compound core has spurred the development of methods to synthesize this scaffold in an enantiomerically pure form. These chiral this compound derivatives are not only crucial for the total synthesis of natural products but also serve as valuable building blocks for other applications in asymmetric synthesis.

Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. snnu.edu.cn While direct examples of this compound-based ligands for asymmetric catalysis are not extensively documented in the provided search results, the principles of using rigid, well-defined chiral scaffolds are well-established. Chiral scaffolds are essential for creating privileged motifs that can effectively transfer asymmetry in chemical reactions. nih.gov The conformational rigidity and stereochemically defined nature of chiral decahydroazulenes make them promising candidates for development into novel ligands. The synthesis of chiral cyclopentadienyl (B1206354) (Cp) ligands, which have been successfully applied in a variety of asymmetric transformations, provides a blueprint for how chiral carbocyclic frameworks can be incorporated into ligand design. snnu.edu.cnresearchgate.net The development of new classes of chiral ligands, such as those based on bipyridine-N,N'-dioxides, highlights the continuous search for novel and effective chiral scaffolds. rsc.org

Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The development of chiral auxiliaries has been a significant area of research in asymmetric synthesis. researchgate.net Evans oxazolidinones are a classic example of highly effective chiral auxiliaries used in a variety of transformations, including aldol (B89426) and Michael additions. wikipedia.orgsioc-journal.cn

While the direct use of this compound itself as a chiral auxiliary is not explicitly detailed in the provided results, the concept of using a catalytically formed chiral auxiliary has been explored. nih.gov This strategy involves the use of an asymmetric catalyst to introduce a transient chiral group, which then directs subsequent diastereoselective reactions. nih.gov The principles governing the use of chiral auxiliaries, such as creating a sterically biased environment to control the approach of a reagent, are directly applicable to the potential design of this compound-based auxiliaries. The rigid, conformationally defined structure of a chiral this compound could effectively shield one face of a reactive center, leading to high levels of stereocontrol.

Building Blocks for Novel Molecular Architectures

Beyond its role in natural product synthesis, the this compound scaffold is being explored as a building block for the construction of novel and complex molecular architectures with unique properties and functions.

Mechanically Interlocked Molecular Systems

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are structures where molecules are linked mechanically rather than through covalent bonds. berkeley.edursc.org This area of chemistry has garnered significant attention due to the potential for creating molecular machines and materials with novel properties. berkeley.edu The synthesis of these systems often relies on the use of specific building blocks that can be templated to form interlocked structures. nih.gov While the direct use of this compound in the construction of MIMs is not explicitly mentioned, the principles of reticular chemistry, which involves stitching molecular building blocks into extended crystalline structures, are relevant. berkeley.edu The unique three-dimensional shape and potential for functionalization of this compound could make it an interesting component for designing new types of interlocked systems.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and synthesis of systems that are held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. ajbls.com These interactions can lead to the formation of complex, self-assembled structures with a wide range of potential applications, including sensing, catalysis, and drug delivery. mdpi.comnih.gov The ability of molecules to recognize and bind to each other with high specificity is a key principle of supramolecular chemistry. ajbls.com The defined shape and potential for introducing specific functional groups onto the this compound framework could allow for its use as a host molecule in host-guest chemistry or as a component in the self-assembly of larger supramolecular structures. The development of synthetic host molecules like cyclodextrins and pillararenes, which can encapsulate guest molecules, provides a model for how this compound derivatives could be designed for supramolecular applications. mdpi.comu-picardie.fr

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Stereoselective Synthetic Routes

The stereoselective synthesis of decahydroazulene derivatives remains a key challenge due to the multiple chiral centers and the inherent complexity of the bicyclo[5.3.0] system. Current research is actively pursuing novel and efficient routes to access these structures with high levels of control over relative and absolute stereochemistry.

Efforts are focused on developing versatile methods that can construct the this compound core and introduce functional groups in a stereocontrolled manner. This includes exploring new catalytic systems, optimizing existing methodologies like cycloadditions and cascade reactions, and developing strategies for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds within the this compound framework. For example, research has explored the stereoselective synthesis of hydroazulenes and the revision of structures of natural products containing this scaffold acs.org. Various approaches to stereoselective synthesis, including those utilizing metal enolates and radical mechanisms, are being investigated for their application in constructing complex molecular architectures found in natural products ub.edu. Methodologies such as stereoselective epoxidation, asymmetric dihydroxylation, and cycloaddition reactions are being implemented to achieve enantiomerically pure compounds with biological interest mdpi.com. The development of highly stereoselective synthetic routes is crucial for accessing diverse bicyclic scaffolds found in natural products for drug discovery research mdpi.com.

Specific strategies being explored include:

Catalytic Asymmetric Reactions: Developing new chiral catalysts to control the stereochemistry of key bond-forming events.

Tandem and Cascade Reactions: Designing sequences of reactions that build complexity and stereocenters in a single operation.

Chiral Pool and Auxiliary Approaches: Utilizing readily available chiral starting materials or chiral auxiliaries to induce asymmetry.

Biocatalysis: Exploring enzymatic transformations for their potential in achieving high stereoselectivity under mild conditions.

The goal is to develop synthetic routes that are not only highly stereoselective but also efficient, atom-economical, and amenable to the synthesis of a wide range of this compound derivatives.

Exploration of Unconventional Reactivity Patterns and Pericyclic Processes

Investigating unconventional reactivity patterns and pericyclic processes within the this compound system offers exciting avenues for generating structural diversity and accessing novel molecular scaffolds. Pericyclic reactions, characterized by concerted electron rearrangement through cyclic transition states, are powerful tools for forming cyclic structures and establishing stereochemistry ebsco.comwikipedia.orgbyjus.com.

Research in this area involves:

Intramolecular Pericyclic Reactions: Exploring intramolecular cycloadditions, electrocyclic reactions, and sigmatropic rearrangements involving precursors containing the this compound core or designed to form it.

Transannular Reactions: Investigating reactions that occur across the ring system, potentially leading to unexpected rearrangements or the formation of new ring systems fused to the this compound core ehu.es.

Metal-Catalyzed Reactions: Developing novel metal-catalyzed transformations that exploit the unique geometry and electronic properties of this compound. Studies on the reactivity and chemoselectivity of allenes in rhodium(I)-catalyzed cycloadditions, for instance, provide insights into potential strategies for constructing complex cyclic systems acs.org.

Radical Chemistry: Exploring radical cyclizations and cascade reactions as a means to construct the this compound framework and introduce functionality.

Understanding the interplay between the conformational flexibility of the seven-membered ring, the rigidity of the five-membered ring, and the electronic distribution within the molecule is crucial for predicting and controlling the outcome of these unconventional reactions.

Advanced Hybrid Computational-Experimental Approaches for Mechanistic Insights

Advanced computational methods, particularly density functional theory (DFT), are playing an increasingly vital role in understanding the mechanisms of reactions involving this compound systems and guiding the design of new synthetic strategies. Hybrid computational-experimental approaches, where theoretical predictions are validated and refined by experimental results, are particularly powerful.

Computational studies can provide detailed insights into:

Reaction Pathways and Transition States: Elucidating the step-by-step process of a reaction and identifying the energy barriers involved. For example, DFT simulations have been used to study ring expansion reactions leading to this compound structures and understand the factors influencing stereochemistry acs.org.

Stereoselectivity: Predicting the favored stereochemical outcome of a reaction based on the relative energies of competing transition states.

Conformational Analysis: Understanding the preferred conformations of this compound derivatives and how they influence reactivity.

Catalyst Design: Guiding the design of more efficient and selective catalysts by predicting their interactions with the substrate and transition state.

Reaction Conditions Optimization: Identifying optimal reaction conditions (temperature, solvent, catalyst) based on theoretical calculations.

Integrating computational studies with experimental work allows for a deeper understanding of the factors governing reactivity and stereoselectivity, accelerating the development of new synthetic methodologies. Computational studies, such as molecular docking, are also being used to assess the potential bioactivity of compounds, which can inform the design of this compound analogues updatepublishing.com.

Design and Synthesis of this compound Analogues for Structure-Reactivity Relationship Studies

The synthesis of this compound analogues, where the core structure is modified or functionalized in different ways, is essential for understanding structure-reactivity relationships and exploring potential applications. By systematically varying substituents, ring fusions, and oxidation states, researchers can gain insights into how structural changes impact chemical behavior and biological activity.

Research in this area includes:

Synthesis of Substituted Decahydroazulenes: Introducing various functional groups (e.g., hydroxyl, carbonyl, alkyl, aryl, halogens) at different positions of the this compound core to study their electronic and steric effects on reactivity.

Modification of the Ring System: Exploring analogues with different ring sizes fused to the seven-membered ring or modifications within the five- and seven-membered rings.

Isotopically Labeled Analogues: Synthesizing decahydroazulenes with isotopic labels to study reaction mechanisms and kinetics.

Synthesis of Biologically Active Analogues: Designing and synthesizing this compound analogues inspired by natural products with known biological activities, such as guaiane (B1240927) sesquiterpenes like englerin A and orientalol F, to develop potential therapeutic agents researchgate.netresearchgate.netresearchgate.netuni-tuebingen.deacs.org. Structure-activity relationship (SAR) studies are crucial in this context to identify key structural features responsible for desired biological effects researchgate.netresearchgate.netuni-tuebingen.deacs.org.

Q & A

Q. What criteria should guide literature reviews to avoid biases in this compound research?

  • Methodological Answer : Systematically search databases (e.g., SciFinder, Reaxys) using Boolean operators to capture all synonyms and derivatives. Prioritize primary sources over reviews. Critically assess studies for methodological rigor (e.g., sample size, controls) using tools like GRADE. Annotate conflicting findings in tables to highlight knowledge gaps .

Q. Tables for Data Presentation

Synthetic Condition CatalystSolventYield (%)Stereoselectivity (ee%)Reference
50 bar H₂, 25°CPtO₂EtOAc7892 (R)
10 bar H₂, -10°CPd/CMeOH6585 (S)
Stability Study ConditionDegradation (%)Major ByproductDetection Method
70°C, 7 days (N₂)Thermal12AzuleneHPLC-MS
UV light, 48 hoursPhotolytic28QuinoneGC-FID

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.